

Comparative Analysis of the Biological Activities of Substituted Quinazoline Derivatives

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Compound of Interest

Compound Name: 2,4,5-Trichloroquinazoline

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Quinazoline scaffolds are a cornerstone in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This guide provides a comparative analysis of the biological activities of various quinazoline derivatives, with a focus on their anticancer and antimicrobial properties. The data presented is compiled from multiple studies to aid researchers, scientists, and drug development professionals in understanding the structure-activity relationships of this versatile heterocyclic system.

Anticancer Activity

Quinazoline derivatives have been extensively investigated for their potential as anticancer agents, primarily as tyrosine kinase inhibitors.[1] The core structure allows for substitutions at various positions, leading to compounds with high potency and selectivity against different cancer cell lines.

One study focused on a series of novel 4-anilinoquinazoline derivatives, which were evaluated for their inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both crucial targets in cancer therapy.[2] Another research synthesized quinazoline-based pyrimidodiazepines and evaluated their anticancer activity against 60 human tumor cell lines.[3] The results highlighted a quinazoline-chalcone derivative, 14g, which exhibited significant antiproliferative activity against leukemia, colon cancer, melanoma, and breast cancer cell lines with GI50 values ranging from 0.622 to 1.81 µM. Furthermore, a pyrimidodiazepine derivative, 16c, showed cytotoxic activity 10-fold higher than doxorubicin against ten different cancer cell lines.







In a different study, novel quinazoline derivatives bearing triazole-acetamides were synthesized and tested against HCT-116, MCF-7, and HepG2 cancer cell lines.[4] Compound 8a was identified as the most potent against HCT-116 and HepG2 cells, with IC50 values of 5.33 μ M and 7.94 μ M after 72 hours, respectively.[4] Notably, these potent compounds showed limited toxicity against the normal cell line WRL-68.[4]

The substitution pattern on the quinazoline ring plays a critical role in determining the anticancer potency. For instance, 4-anilino-quinazoline derivatives with a 5-substituted furan-2-yl moiety at the C-6 position showed enhanced antiproliferative activity.[2] Similarly, the presence of a chloro-substituent in the meta position of the aniline residue at C-4 increased the inhibitory activity towards both EGFR and VEGFR2.[2]

Table 1: Anticancer Activity of Selected Quinazoline Derivatives



Compound	Cancer Cell Line	Activity (IC50/GI50 in μM)	Reference
14g	K-562 (Leukemia)	0.622 (GI50)	
RPMI-8226 (Leukemia)	<10 (GI50)		
HCT-116 (Colon)	1.81 (GI50)	[5]	
LOX IMVI (Melanoma)	1.57 (GI50)		_
MCF7 (Breast)	1.66 (GI50)	[5]	
16c	Various (10 lines)	High Cytotoxicity (10x Doxorubicin)	[5]
8a	HCT-116 (Colon)	5.33 (IC50, 72h)	[4]
HepG2 (Liver)	7.94 (IC50, 72h)	[4]	
8f	MCF-7 (Breast)	21.29 (IC50, 48h)	[4]
Compound 6	EGFR	0.01 (IC50)	[2]
VEGFR2	0.08 (IC50)	[2]	
Compound 5	EGFR	0.001 (IC50)	[2]
Compound 20	HepG2 (Liver)	12 (IC50)	[2]
MCF-7 (Breast)	3 (IC50)	[2]	
Compounds 21-23	HeLa & MDA-MB231	1.85 - 2.81	[6]

Antimicrobial Activity

Quinazoline derivatives also exhibit significant antimicrobial properties against a range of bacteria and fungi. A series of 2-(amino)quinazolin-4(3H)-one derivatives were synthesized and evaluated for their activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA).[7] Compound 6y, with a 3,4-difluorobenzylamine moiety at the 2-position, demonstrated the highest potency with MIC50 values of 0.36 μ M against S. aureus ATCC25923 and 0.02 μ M against the MRSA strain JE2.[7]



Another study investigated palladium(II) halo complexes of 6-R-5,6-dihydrobenzoimidazo quinazoline derivatives and found them to have good antimicrobial properties against Bacillus subtilis, E. coli, and Yeast at a concentration of 100 ppm.[8] Furthermore, a series of 2-thioxobenzo[g]quinazolin-4(3H)-one derivatives were evaluated, with compounds 8 and 23 being the most active against Gram-positive bacteria.[9]

Table 2: Antimicrobial Activity of Selected Quinazoline Derivatives

Compound/Derivati ve	Microorganism	Activity (MIC50/Concentrati on)	Reference
6y	S. aureus ATCC25923	0.36 μM (MIC50)	[7]
S. aureus JE2 (MRSA)	0.02 μM (MIC50)	[7]	
Palladium(II) complexes	Bacillus subtilis, E. coli, Yeast	Good activity at 100 ppm	[8]
Compound 8 & 23	Gram-positive bacteria	Most active in series	[9]
Acids 2a & 2c	Candida albicans	Significant activity	[10]

Experimental ProtocolsIn Vitro Anticancer Activity Screening (NCI-60 Cell Line)

The U.S. National Cancer Institute (NCI) protocol for in vitro anticancer screening was utilized in several of the cited studies.

- Cell Lines: A panel of 60 human tumor cell lines representing leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, breast, prostate, and central nervous system.
- Drug Incubation: Cells are incubated with the test compounds at a single concentration (e.g., $10~\mu\text{M}$) for 48 hours.





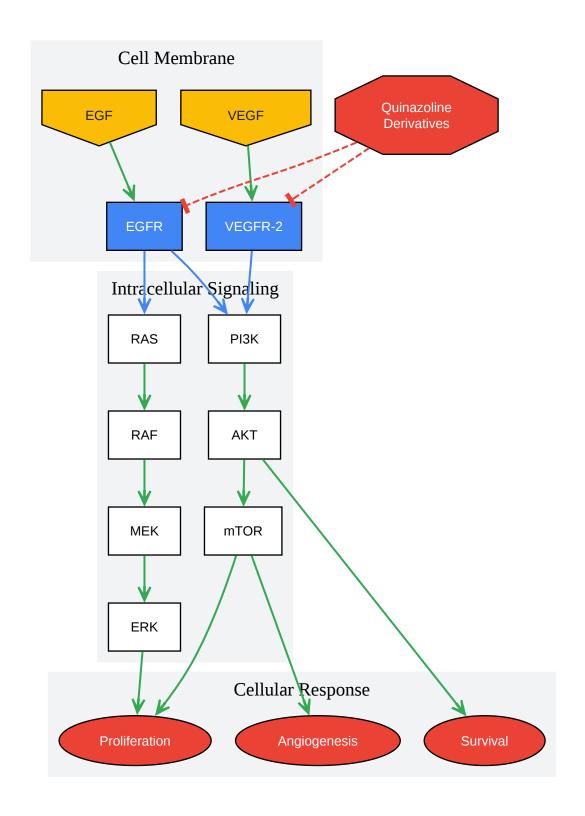


- Endpoint Measurement: The sulforhodamine B (SRB) assay is used to determine cell growth and viability. The protein-binding dye SRB is used to assess cell density by staining cellular protein.
- Data Analysis: The growth inhibition (GI50), total growth inhibition (TGI), and lethal concentration (LC50) are calculated from dose-response curves.









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